N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Catalog No.
S2996992
CAS No.
1982260-18-3
M.F
C14H14N2O2
M. Wt
242.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxa...

CAS Number

1982260-18-3

Product Name

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

IUPAC Name

N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide

Molecular Formula

C14H14N2O2

Molecular Weight

242.278

InChI

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)13(9)16-14(18)11-7-4-8-12(17)15-11/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

RLTMFMKUMLGROY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=O)N2

Solubility

not available
  • Medicinal Chemistry: The presence of a pyridine ring and a carboxamide group suggests potential for N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide to be investigated for its medicinal properties. Pyridine and carboxamide moieties are found in many bioactive molecules [, ]. Further research would be needed to determine if this compound has any specific biological activity.
  • Material Science: The aromatic rings and amide linkage could impart interesting physical properties, making N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide a candidate for material science research. For example, it could be investigated for applications in organic electronics or polymer chemistry.

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide is a chemical compound with the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} and a molecular weight of approximately 242.28 g/mol. This compound features a pyridine ring substituted with a carboxamide group and a 2,6-dimethylphenyl moiety, which contributes to its unique chemical properties. The presence of the carbonyl and amide functionalities suggests potential reactivity in various chemical transformations.

  • Oxidation: The compound can be oxidized to form hydroxylated derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or the phenyl group are replaced with other groups, utilizing reagents such as halogens or alkylating agents .

Research indicates that N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity and influence various biological pathways .

The synthesis of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis often begins with 2,6-dimethylaniline and a pyridine derivative.
  • Acylation Reaction: The acylation of 2,6-dimethylaniline with a pyridine-2-carboxylic acid derivative is a common method to form the desired product. This reaction is usually conducted under controlled conditions in the presence of suitable catalysts and solvents to enhance yield and purity.
  • Purification: Post-reaction purification may involve recrystallization or chromatography to isolate the final product .

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide has diverse applications in several fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
  • Medicine: Ongoing research aims to explore its role as an intermediate or active ingredient in drug development.
  • Industry: It is utilized in producing specialty chemicals and materials with specific properties .

Studies on N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide's interactions indicate that it may bind to various biological targets, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. Further research is required to identify specific molecular pathways impacted by this compound .

Several compounds share structural similarities with N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide:

Compound NameStructureUnique Features
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideStructureContains a piperazine ring
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amineStructureDifferent heterocyclic structure
N-(4-Methylphenyl)-6-oxo-1H-pyridine-2-carboxamideStructureVariation in phenyl substitution

Uniqueness

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide stands out due to its specific substitution pattern on the pyridine ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties that make it valuable for various research applications .

Early Discoveries and Foundational Work

The study of pyridine derivatives began in earnest during the late 19th century, with the isolation of pyridine from coal tar and its subsequent functionalization. The carboxamide group’s introduction to pyridine frameworks emerged as a critical milestone, enabling the synthesis of biologically active and structurally versatile molecules. Early work on nicotinamide (pyridine-3-carboxamide) and isonicotinamide (pyridine-4-carboxamide) laid the groundwork for understanding the electronic and steric effects of carboxamide substituents on pyridine rings [4] [5]. For instance, Arthur Harden and William John Young’s 1906 discovery of nicotinamide adenine dinucleotide (NAD) highlighted the biological relevance of pyridine carboxamides, particularly their role in redox reactions and enzymatic cofactors [5] [6].

The isomerism inherent to pyridine carboxamides—exemplified by nicotinamide (3-position) and isonicotinamide (4-position)—became a focal point for early chemists. These studies revealed that the carboxamide group’s position profoundly influences molecular interactions, such as metal coordination and hydrogen bonding [1] [4]. By the mid-20th century, synthetic routes to pyridine carboxamides had diversified, incorporating nucleophilic acyl substitutions and condensation reactions [3].

Evolution of Synthesis Methods

The synthesis of pyridine carboxamides has undergone transformative shifts, driven by the demand for regioselectivity and functional group compatibility. Early methods relied on direct amidation of pyridine carboxylic acids using reactive agents like thionyl chloride or phosphorus pentachloride. For example, 3-pyridylnicotinamide was synthesized via the reaction of nicotinoyl chloride with 3-aminopyridine, a process that underscored the challenges of controlling steric hindrance in kinked dipyridine systems [1].

Modern approaches leverage catalytic systems and green chemistry principles. The development of coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) has enabled efficient amide bond formation under mild conditions [3]. A comparative analysis of traditional and contemporary synthesis methods is provided below:

Table 1: Traditional vs. Modern Synthesis Techniques for Pyridine Carboxamides

ParameterTraditional Methods (Pre-1980)Modern Methods (Post-2000)
ReagentsThionyl chloride, PCl₅HATU, EDC, DCC
SolventsChloroform, dioxaneDMF, acetonitrile, ionic liquids
Yield Optimization40–60%75–95%
Functional Group ToleranceLimitedBroad (e.g., nitro, ether, halide)
Key AdvancementsMicrowave-assisted synthesis, flow chemistry [3] [7]

The shift toward microwave-assisted and flow chemistry has enabled rapid optimization of reaction conditions, particularly for sterically hindered derivatives like N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide [7].

Structural Elucidation and Analytical Advancements

The structural characterization of pyridine carboxamides has been revolutionized by spectroscopic and crystallographic techniques. Early studies relied on ultraviolet-visible (UV-Vis) spectroscopy and elemental analysis to infer molecular structures. The advent of nuclear magnetic resonance (NMR) spectroscopy in the 1950s provided unprecedented resolution for assigning proton and carbon environments, as demonstrated in the analysis of pyridine carbothioamide derivatives [3].

X-ray crystallography emerged as a cornerstone for resolving the three-dimensional architectures of pyridine carboxamides. For instance, the crystal structure of 3-pyridylnicotinamide revealed its kinked conformation and capacity to bridge metal centers in coordination polymers [1]. Similarly, the binding mode of pyridine carboxamide inhibitors in enzymes like c-Jun N-terminal kinase (JNK) was elucidated through crystallographic studies [2].

Table 2: Key Techniques for Structural Elucidation

TechniqueApplication ExampleInsights Gained
Infrared SpectroscopyIdentification of C=O and N–H stretchesConfirmed amide bond formation [3]
NMR Spectroscopy¹H and ¹³C signal assignmentRevealed substituent effects on pyridine
X-ray CrystallographyMetal-organic framework (MOF) structuresClarified ligand geometry [1] [2]
Mass SpectrometryMolecular ion fragmentation patternsValidated synthetic products [3] [7]

Impact on Organic Chemistry and Interdisciplinary Applications

Pyridine carboxamides have transcended their role as synthetic targets, finding applications in catalysis, materials science, and medicinal chemistry. Their ability to act as bidentate ligands has been exploited in the design of metal-organic frameworks (MOFs) with gas adsorption properties [1]. In pharmacology, pyridine carboxamide scaffolds have been optimized for kinase inhibition (e.g., JNK inhibitors) [2] and antimicrobial activity (e.g., anti-tubercular agents) [7].

The development of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide exemplifies this interdisciplinary synergy. Its synthesis leverages modern catalytic methods, while its structural features—such as the electron-withdrawing oxo group and dimethylphenyl substituent—enhance stability and target affinity [7].

Anti-mycobacterial Properties and Tuberculosis Research

Pyridine carboxamide derivatives, including compounds structurally analogous to N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, have demonstrated remarkable potential as anti-tubercular agents [5] [6]. Research has identified that pyridine carboxamide compounds such as MMV687254 exhibit specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin while remaining inactive against common bacterial pathogens including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli [5] [7].

The mechanism of action involves prodrug activation through AmiC-dependent hydrolysis, where the carboxamide group serves as a critical recognition site for mycobacterial amidase enzymes [5] [6]. Upon activation, these compounds demonstrate bactericidal activity in macrophages and can induce autophagy as an additional mechanism for combating intracellular mycobacterial growth [5]. Structure-activity relationship studies have established that the pyridine ring nitrogen and the carboxamide functionality are essential for maintaining anti-mycobacterial activity [5].

Enzyme Inhibition and Molecular Target Interactions

The 6-oxo-1H-pyridine-2-carboxamide scaffold has proven particularly valuable in the development of enzyme inhibitors [8] [9]. Research has demonstrated that pyridine carboxamide derivatives function as effective urease inhibitors, with compounds containing similar structural motifs showing inhibitory concentrations in the low micromolar range [8]. The mechanism involves competitive binding to the enzyme active site, where the carboxamide group provides essential hydrogen bonding interactions with key amino acid residues.

Furthermore, pyridine carboxamides have been identified as inhibitors of various kinases and phosphatases, contributing to their potential as anticancer agents [9]. The structural features of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, particularly the planar aromatic system and hydrogen bonding capability, suggest potential for protein-ligand interactions that could modulate enzyme activity.

Neurological and Anticonvulsant Activities

Compounds bearing the N-(2,6-dimethylphenyl) substitution pattern have demonstrated significant anticonvulsant properties [10] . Research has shown that N-(2,6-dimethylphenyl) derivatives exhibit potent activity in maximal electroshock seizure tests, with the 2,6-dimethyl substitution pattern providing optimal anticonvulsant efficacy compared to other substitution patterns [10]. The mechanism likely involves modulation of sodium channels and gamma-aminobutyric acid receptor systems, which are critical targets for seizure control.

The significance of the 2,6-dimethyl substitution on the phenyl ring has been established through structure-activity relationship studies, which demonstrate that this specific pattern enhances selectivity and reduces adverse effects compared to unsubstituted or differently substituted analogues [10] .

Structure-Activity Relationships and Medicinal Chemistry Optimization

Critical Structural Elements

The medicinal chemistry significance of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide derives from several key structural features that contribute to its biological activity profile . The 6-oxo group on the pyridine ring enhances metabolic stability by reducing susceptibility to oxidative metabolism, while the carboxamide functionality at the 2-position provides essential hydrogen bonding capability for protein-ligand interactions [13].

The 2,6-dimethylphenyl substituent serves multiple functions: it provides steric hindrance that can enhance selectivity for specific protein targets, contributes to lipophilicity for improved membrane permeability, and offers sites for further structural modification during lead optimization [10] . Research has demonstrated that the methyl groups in the 2,6-positions are crucial for maintaining biological activity, as their removal or repositioning typically results in significant loss of potency [10].

Pharmacokinetic and Drug-like Properties

The molecular architecture of N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide aligns with established principles of drug-like properties. The compound exhibits appropriate molecular weight, lipophilicity balance, and hydrogen bonding characteristics that suggest favorable absorption, distribution, metabolism, and excretion properties [8]. The presence of the pyridine nitrogen provides a basic center that can enhance solubility under physiological conditions, while the carboxamide group offers both hydrogen bond donor and acceptor capabilities.

Studies of related pyridine carboxamide compounds have demonstrated good oral bioavailability and brain penetration, properties that are essential for treating neurological conditions [14] [15]. The structural features suggest that N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide could possess similar pharmacokinetic advantages.

Research Applications and Therapeutic Development

Lead Compound Development and Optimization

N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide serves as a valuable scaffold for medicinal chemistry research aimed at developing novel therapeutic agents . The compound provides multiple sites for structural modification, including the pyridine ring, the carboxamide group, and the dimethylphenyl substituent, allowing for systematic structure-activity relationship studies and lead optimization efforts.

Research has demonstrated that modifications to the pyridine ring, such as introduction of halogen substituents or additional nitrogen atoms, can significantly alter biological activity profiles [6]. Similarly, variations in the carboxamide region, including replacement with bioisosteric groups or extension of the carbon chain, provide opportunities for optimizing potency, selectivity, and pharmacokinetic properties.

Multi-target Drug Discovery Applications

The versatility of the pyridine carboxamide scaffold makes N-(2,6-Dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide particularly valuable for multi-target drug discovery approaches [17] [9]. The compound's structural features enable interactions with diverse protein targets, including enzymes, ion channels, and receptors, making it suitable for addressing complex diseases that require modulation of multiple biological pathways.

Recent research has highlighted the potential of pyridine carboxamides as dual-mechanism agents, capable of simultaneously targeting different aspects of disease pathogenesis [5]. This multi-target approach is particularly relevant for treating infectious diseases, cancer, and neurological disorders where single-target therapies often prove insufficient.

XLogP3

2

Dates

Last modified: 07-24-2023

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